molecular formula C23H31NO3 B3393783 6,7-Diethoxy-1-(4-methoxy-3-propan-2-ylphenyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 5068-23-5

6,7-Diethoxy-1-(4-methoxy-3-propan-2-ylphenyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3393783
CAS No.: 5068-23-5
M. Wt: 369.5 g/mol
InChI Key: NNCDEYPNUJDOQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Diethoxy-1-(4-methoxy-3-propan-2-ylphenyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the tetrahydroisoquinoline class. This compound is characterized by its complex structure, which includes multiple functional groups such as ethers and methoxy groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Diethoxy-1-(4-methoxy-3-propan-2-ylphenyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. A common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-3-propan-2-ylbenzaldehyde and 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline.

    Condensation Reaction: The aldehyde group of 4-methoxy-3-propan-2-ylbenzaldehyde reacts with the amine group of 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline under acidic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The process would be optimized for yield and purity, often involving:

    Batch or Continuous Flow Reactors: To control reaction conditions precisely.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6,7-Diethoxy-1-(4-methoxy-3-propan-2-ylphenyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the tetrahydroisoquinoline ring or other functional groups using agents like NaBH4 or LiAlH4.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or other reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3, or hydrogen peroxide (H2O2).

    Reducing Agents: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution Reagents: Halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3).

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Biologically, 6,7-Diethoxy-1-(4-methoxy-3-propan-2-ylphenyl)-1,2,3,4-tetrahydroisoquinoline is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 6,7-Diethoxy-1-(4-methoxy-3-propan-2-ylphenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.

    Ion Channels: The compound could influence ion channel activity, altering cellular excitability.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydroisoquinoline: The parent compound, simpler in structure but with similar core features.

    6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline: A closely related compound with slight structural variations.

    1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline: Another similar compound lacking the ethoxy groups.

Uniqueness

6,7-Diethoxy-1-(4-methoxy-3-propan-2-ylphenyl)-1,2,3,4-tetrahydroisoquinoline stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

6,7-diethoxy-1-(4-methoxy-3-propan-2-ylphenyl)-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO3/c1-6-26-21-13-16-10-11-24-23(19(16)14-22(21)27-7-2)17-8-9-20(25-5)18(12-17)15(3)4/h8-9,12-15,23-24H,6-7,10-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCDEYPNUJDOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=C(C=C3)OC)C(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80409658
Record name 6,7-diethoxy-1-(4-methoxy-3-propan-2-ylphenyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5068-23-5
Record name 6,7-diethoxy-1-(4-methoxy-3-propan-2-ylphenyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Diethoxy-1-(4-methoxy-3-propan-2-ylphenyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
6,7-Diethoxy-1-(4-methoxy-3-propan-2-ylphenyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
6,7-Diethoxy-1-(4-methoxy-3-propan-2-ylphenyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
6,7-Diethoxy-1-(4-methoxy-3-propan-2-ylphenyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
Reactant of Route 5
6,7-Diethoxy-1-(4-methoxy-3-propan-2-ylphenyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
Reactant of Route 6
6,7-Diethoxy-1-(4-methoxy-3-propan-2-ylphenyl)-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.